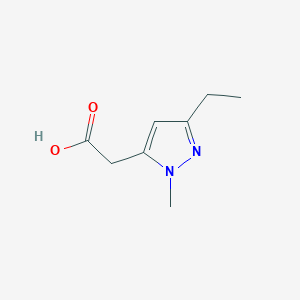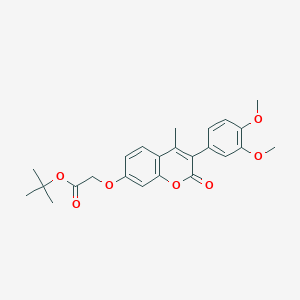![molecular formula C16H19N5O B2486175 (1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320821-01-8](/img/structure/B2486175.png)
(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule "(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide" represents a complex structure featuring a triazole ring and a bicyclic octane moiety. Triazoles, including 1,2,3-triazoles, have been widely recognized for their diverse applications in medicinal chemistry, material science, and as pivotal scaffolds in drug discovery due to their stability and versatile biological activities (Kaushik et al., 2019).
Synthesis Analysis
The synthesis of triazole-containing compounds like the one often involves the Huisgen 1,3-dipolar cycloaddition, also known as the "Click Chemistry" approach. This method is notable for its efficiency, selectivity, and the ability to be performed under mild conditions, making it an ideal strategy for constructing triazole rings (de Souza et al., 2019).
Molecular Structure Analysis
The molecular structure of triazole-containing compounds is characterized by significant stability due to the aromatic nature of the triazole ring. This stability is further influenced by substituents on the triazole and the bicyclic structure, which can affect the compound's overall conformation and, consequently, its reactivity and interaction with biological targets (Mahdavi et al., 2023).
Chemical Reactions and Properties
Compounds featuring the 1,2,4-triazole moiety engage in various chemical reactions, leveraging the triazole's capability to partake in hydrogen bonding and dipole-dipole interactions. These interactions are crucial for the compound's biological activity, as they facilitate binding to specific biological targets (Kaushik et al., 2019).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and stability, are influenced by the nature of the substituents and the molecular framework. The incorporation of a triazole ring often enhances the compound's thermal stability and solubility in polar solvents (de Souza et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity and the potential for further functionalization, are significantly impacted by the triazole core. Triazole rings can act as both electron donors and acceptors, making them versatile intermediates for further chemical modifications (Mahdavi et al., 2023).
Scientific Research Applications
Structural and Synthetic Insights
The gold(III) tetrachloride salt of L-cocaine, which shares structural similarities with the compound , demonstrates the intramolecular hydrogen bonding capabilities and intermolecular interactions of such compounds, highlighting their potential in crystallography and materials science (Wood, Brettell, & Lalancette, 2007).
Enantiomerically pure bicyclic pyrrolidine derivatives have been synthesized for use in asymmetric syntheses, indicating the utility of structurally related azabicyclooctane compounds in facilitating stereocontrolled chemical reactions (Martens & Lübben, 1991).
Catalysis and Reaction Mechanisms
Chiral oxazaphospholidine-borane complexes, related to the bicyclic structure of the compound, are used as catalysts in enantioselective borane reductions of ketones, demonstrating the application of such structures in catalysis and organic synthesis (Brunel et al., 1994).
Material Science and Molecular Interactions
The synthesis and crystal structure characterization of related compounds provide insight into their molecular configurations and interactions, which are critical for designing materials with specific properties (Guo, Zhang, & Xia, 2015).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and has been associated with a wide range of biological activities .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For example, some 1,2,4-triazole derivatives are known to interact with GABA receptors, inhibiting the reuptake of neurotransmitters .
Biochemical Pathways
Again, this would depend on the specific target. If the compound acts on GABA receptors, it could affect neurotransmission and related biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on various factors, including its chemical structure and the route of administration. The presence of the 1,2,4-triazole ring could potentially enhance the compound’s stability and bioavailability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-phenyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(19-12-4-2-1-3-5-12)21-13-6-7-14(21)9-15(8-13)20-11-17-10-18-20/h1-5,10-11,13-15H,6-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIIYSYTOKFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2486103.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2486106.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)
